NAcM-COV is a covalent inhibitor developed to target the interaction between the protein Defective in Cullin Neddylation 1 and Ubiquitin-Conjugating Enzyme E2 M. This compound plays a significant role in the regulation of neddylation, a post-translational modification that involves the attachment of the ubiquitin-like protein NEDD8 to target proteins, primarily cullins. The inhibition of this process has implications in cancer therapy, as dysregulation of neddylation pathways is associated with various malignancies.
NAcM-COV was developed through iterative structure-based optimization techniques, which involved synthesizing and testing over 300 analogs to refine its efficacy and specificity. The compound belongs to a class of small molecules designed to disrupt specific protein-protein interactions critical for neddylation processes, thus classifying it as a biochemical probe in cancer research .
The synthesis of NAcM-COV involves several key steps:
The molecular structure of NAcM-COV features an acrylamide warhead that enables selective covalent binding to cysteine residues within target proteins. This structural motif is crucial for its mechanism of action, allowing for irreversible inhibition of the protein-protein interaction between Defective in Cullin Neddylation 1 and Ubiquitin-Conjugating Enzyme E2 M.
The key chemical reactions involved in the mechanism of action of NAcM-COV include:
NAcM-COV inhibits neddylation by irreversibly binding to Cys115 in Defective in Cullin Neddylation 1, which is essential for its interaction with Ubiquitin-Conjugating Enzyme E2 M. This binding prevents the transfer of NEDD8 to cullins, thereby disrupting the neddylation pathway.
While specific physical and chemical properties such as melting point or solubility were not detailed in the sources reviewed, some general properties can be inferred:
NAcM-COV is primarily used in scientific research related to cancer biology. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: